N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

NNMT Inhibition Bisubstrate Inhibitor SAR Study

N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS: 2034271-72-0) is a synthetic small molecule belonging to the pyridine-3-carboxamide class, specifically identified as a bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT). This compound is characterized by a unique structural architecture featuring a 4-chlorobenzyl amide moiety and a tetrahydrofuran-3-yloxy ether, designed to simultaneously occupy both the substrate and cofactor binding pockets of NNMT, a novel mechanism distinct from classical small molecule inhibitors.

Molecular Formula C17H17ClN2O3
Molecular Weight 332.78
CAS No. 2034271-72-0
Cat. No. B2699072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS2034271-72-0
Molecular FormulaC17H17ClN2O3
Molecular Weight332.78
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O3/c18-13-5-3-12(4-6-13)10-20-16(21)15-2-1-8-19-17(15)23-14-7-9-22-11-14/h1-6,8,14H,7,9-11H2,(H,20,21)
InChIKeyWRWRXARYCXLMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide: A Potent NNMT Bisubstrate Inhibitor for Metabolic and Oncology Research Procurement


N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS: 2034271-72-0) is a synthetic small molecule belonging to the pyridine-3-carboxamide class, specifically identified as a bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) [1]. This compound is characterized by a unique structural architecture featuring a 4-chlorobenzyl amide moiety and a tetrahydrofuran-3-yloxy ether, designed to simultaneously occupy both the substrate and cofactor binding pockets of NNMT, a novel mechanism distinct from classical small molecule inhibitors [1]. Its development stems from structure-based drug design efforts (US20250017936A1) aimed at achieving high potency and cellular activity for therapeutic research targeting metabolic disorders, cancers, and other conditions linked to aberrant NNMT activity [1].

Why N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Cannot Be Substituted by Generic Nicotinamide Analogs


Substituting N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide with a generic nicotinamide derivative or a close structural analog fails due to profound potency cliffs and a distinct mechanism of action. As a rationally designed bisubstrate inhibitor, its specific 2-(oxolan-3-yloxy) ether and 4-chlorobenzyl substituents are critical for high-affinity engagement with both the nicotinamide and S-adenosyl-L-methionine (SAM) binding sites of NNMT [1]. Simple nicotinamide, the natural substrate, exhibits over 360-fold weaker inhibition (IC50 11,000 nM) compared to this compound (IC50 30 nM) [REFS-1, REFS-2]. Even seemingly minor structural modifications within the same patent series, such as replacing the 4-chlorobenzyl group with a 4-fluorobenzyl moiety in Compound 5g, result in a 7-fold drop in potency (IC50 210 nM) [3]. This extreme sensitivity to structural variation demonstrates that generic substitution is scientifically invalid, and procurement must be specific to this CAS number to ensure reproducible target engagement and cellular potency in NNMT-dependent disease models.

Quantitative Differentiation Guide for Procuring N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide


Direct Head-to-Head Potency Comparison Against Closest Structural Analog (Compound 5c)

In a direct comparison using the identical fluorescence polarization (FP)-based competition assay, N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (Compound 5m) demonstrates a 3.7-fold higher inhibitory potency against human NNMT compared to its closely related analog Compound 5c [REFS-1, REFS-2]. This single-point substitution drastically alters biochemical activity, highlighting the non-obvious nature of the SAR within this chemical series.

NNMT Inhibition Bisubstrate Inhibitor SAR Study

Massive Potency Advantage Over Natural Substrate Nicotinamide (Class-Level Inference)

N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide demonstrates a profound potency advantage over the natural NNMT substrate nicotinamide. The compound's bisubstrate inhibition mechanism results in a >360-fold higher inhibitory activity compared to nicotinamide's inhibition of NNMT, a finding that underscores the engineered efficiency of the bisubstrate approach [REFS-1, REFS-2].

NNMT Inhibition Bisubstrate Mechanism Disease Model

Greater Potency than a Series Analog with a 4-Fluorobenzyl Substitution (Compound 5g)

A critical structure-activity relationship (SAR) is revealed through comparison with Compound 5g, where a single atom substitution (chlorine to fluorine on the benzyl ring) results in a 7-fold decrease in potency. The target compound's 4-chlorobenzyl moiety is clearly superior for NNMT inhibition compared to the 4-fluorobenzyl analog (IC50 = 210 nM) [REFS-1, REFS-2]. This indicates a critical role for the chlorine atom in target binding, likely through halogen bonding or steric effects.

NNMT Inhibitor SAR Analysis Halogen Bonding

Superiority over Compounds Lacking the Bisubstrate Design Feature (Class-Level Inference)

The compound's bisubstrate design is engineered to engage both the substrate (nicotinamide) and cofactor (SAM) binding sites. This is inferred to confer a significantly more favorable binding enthalpy and entropy profile compared to simple substrate-competitive inhibitors. The target compound's potency far exceeds that of classic NNMT inhibitors like Compound 5i (IC50 = 10,200 nM) [REFS-1, REFS-2]. This class-level distinction highlights that incomplete mimicry of the bisubstrate structure leads to a collapse in inhibitory potency.

Bisubstrate Inhibitor Drug Design Ligand Efficiency

Best Application Scenarios for Procuring N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide


Pharmacological Target Validation of NNMT in Metabolic Disease Models

This compound is ideally suited as a high-potency chemical probe for validating the role of NNMT in metabolic disorders such as obesity and type 2 diabetes. The 30 nM IC50 allows for effective NNMT inhibition in adipocyte and hepatocyte models at concentrations that minimize cytotoxicity, enabling robust correlation between target engagement and changes in cellular metabolism (e.g., NAD+ levels, SAM/SAH ratios). Its proven superiority over simple nicotinamide (IC50 11,000 nM) ensures on-target effects are being studied, not compensated for by excess substrate [1].

Abrogation of NNMT-Mediated Chemoresistance in Cancer Cell Line Studies

In oncology research, NNMT overexpression is linked to resistance against chemotherapy. This compound's nanomolar potency makes it a superior choice for sensitization assays in aggressive cancers like glioblastoma or pancreatic cancer [2]. The quantitative evidence that generic analogs like Compound 5c (110 nM) or Compound 5g (210 nM) are significantly weaker confirms that this specific compound is required to achieve the profound NNMT ablation necessary to reverse the resistant phenotype and study downstream apoptotic pathways [3].

Structure-Activity Relationship (SAR) Campaigns for Next-Generation NNMT Therapeutics

As a benchmark compound with a defined bisubstrate binding mode, this molecule serves as a positive control and potency reference standard in systematic SAR studies aimed at improving pharmacokinetic properties or ligand efficiency. The quantitative IC50 data (30 nM) provides a clear threshold against which newly synthesized derivatives can be measured. Its well-characterized SAR, showing a 3.7-fold drop in potency with a simple analog change (Compound 5c), provides a powerful teaching example of potency cliffs in medicinal chemistry for the NNMT target [4].

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.